3-bromo-5-chloro-2-methylphenol
Overview
Description
3-bromo-5-chloro-2-methylphenol is an aromatic organic compound with the molecular formula C7H6BrClO It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and hydroxyl groups
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as cresols, can interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds generally act by forming hydrogen bonds with amino acid residues, disrupting the structure and function of proteins .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Phenolic compounds can cause cellular damage by disrupting protein function, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-chloro-2-methylphenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chloro-6-hydroxytoluene plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-Bromo-4-chloro-6-hydroxytoluene on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Bromo-4-chloro-6-hydroxytoluene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-chloro-6-hydroxytoluene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains relatively stable under certain conditions, prolonged exposure can lead to its degradation, which may alter its biological activity. Long-term studies in vitro and in vivo have indicated that its effects on cellular function can vary, with some cells showing adaptive responses over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-chloro-6-hydroxytoluene in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-Bromo-4-chloro-6-hydroxytoluene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-chloro-6-hydroxytoluene is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can be influenced by its chemical properties, such as its hydrophobicity or affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4-chloro-6-hydroxytoluene can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-2-methylphenol typically involves the halogenation of 4-chloro-2-methylphenol. The process includes:
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield .
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-bromo-5-chloro-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-fluoroaniline: Another halogenated aromatic compound with similar structural features.
Cresols: A group of methylphenols with varying positions of hydroxyl and methyl groups.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOIROWIFCPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295991 | |
Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-46-7 | |
Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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